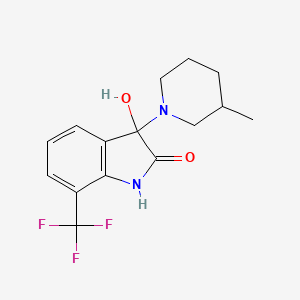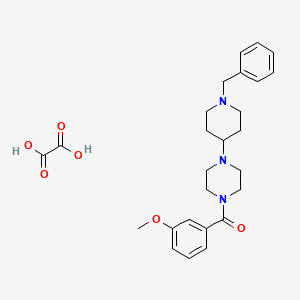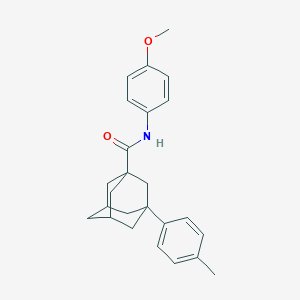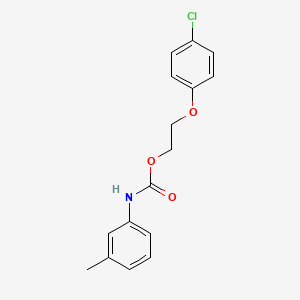![molecular formula C12H16N4OS B4955934 N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)
N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as "TAK-242," is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a crucial role in the innate immune response, and its activation can lead to the production of pro-inflammatory cytokines. TAK-242 has been studied extensively for its potential therapeutic applications in various inflammatory diseases.
Wirkmechanismus
TAK-242 works by inhibiting the signaling pathway of TLR4. TLR4 is a receptor protein that recognizes and responds to bacterial lipopolysaccharides (LPS). Upon activation, TLR4 recruits a series of adapter proteins, leading to the activation of downstream signaling pathways, including the NF-κB pathway. This results in the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TAK-242 binds to a specific site on TLR4, preventing the recruitment of adapter proteins and the activation of downstream signaling pathways, ultimately inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TAK-242 has been shown to have potent anti-inflammatory effects in various preclinical studies. In a mouse model of sepsis, TAK-242 was able to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival rates. TAK-242 has also been shown to reduce joint inflammation in a mouse model of rheumatoid arthritis. In a rat model of inflammatory bowel disease, TAK-242 was able to reduce the severity of inflammation and improve intestinal barrier function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-242 is its specificity for TLR4. This allows for targeted inhibition of TLR4 signaling without affecting other signaling pathways. TAK-242 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-242 is its potential off-target effects, as it has been shown to inhibit other receptors, such as TLR2 and TLR3, at high concentrations.
Zukünftige Richtungen
There are several potential future directions for TAK-242 research. One area of interest is the development of TAK-242 analogs with improved potency and selectivity. Another area of interest is the investigation of TAK-242 in combination with other anti-inflammatory agents, such as corticosteroids or nonsteroidal anti-inflammatory drugs. Additionally, the potential use of TAK-242 in the treatment of other inflammatory diseases, such as asthma or multiple sclerosis, could be explored. Finally, the investigation of the long-term effects of TAK-242 on the immune system and potential adverse effects is an important area for future research.
Synthesemethoden
The synthesis of TAK-242 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-aminoethyl)-1,3-propanediol to form the amide intermediate. The final step involves the reaction of the amide intermediate with 1H-1,2,4-triazole-3-amine to form TAK-242.
Wissenschaftliche Forschungsanwendungen
TAK-242 has been studied extensively for its potential therapeutic applications in various inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to TLR4 activation. In clinical trials, TAK-242 has shown promising results in reducing the severity of sepsis and improving patient outcomes.
Eigenschaften
IUPAC Name |
N-[2-(5-methylthiophen-2-yl)ethyl]-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-10-2-3-11(18-10)4-6-14-12(17)5-7-16-9-13-8-15-16/h2-3,8-9H,4-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFAZIDDCVYIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCNC(=O)CCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4955857.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955863.png)

![2-amino-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4955889.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)

![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)